molecular formula C15H13Cl2NO2 B11953369 4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate CAS No. 6671-99-4

4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate

Cat. No.: B11953369
CAS No.: 6671-99-4
M. Wt: 310.2 g/mol
InChI Key: HAFKRBRKMQEWJB-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate is an organic compound with the molecular formula C15H14Cl2NO2 This compound belongs to the class of carbamates, which are widely used in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate typically involves the reaction of 4-chloro-3-methylphenol with 3-chloro-4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .

Scientific Research Applications

4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but different functional groups.

    3-Chloro-4-methylphenyl isocyanate: A precursor used in the synthesis of the carbamate.

    4-Chloro-3-methylphenyl (3-chlorophenyl)carbamate: Another carbamate derivative with slight structural variations.

Uniqueness

4-Chloro-3-methylphenyl (3-chloro-4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6671-99-4

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) N-(3-chloro-4-methylphenyl)carbamate

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-4-11(8-14(9)17)18-15(19)20-12-5-6-13(16)10(2)7-12/h3-8H,1-2H3,(H,18,19)

InChI Key

HAFKRBRKMQEWJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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